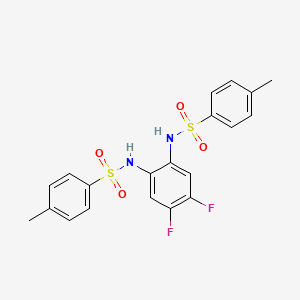

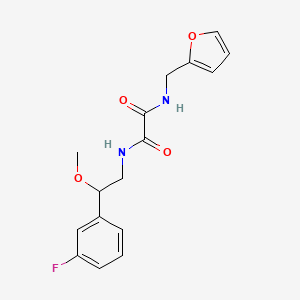

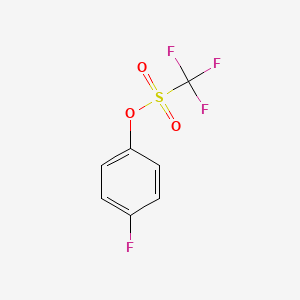

![molecular formula C19H16N2O4 B3007765 (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide CAS No. 1099655-83-0](/img/structure/B3007765.png)

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide, also known as BDIC, is a synthetic compound that has been the subject of much scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically as a potential drug candidate for the treatment of various diseases. The purpose of

Wissenschaftliche Forschungsanwendungen

1. KCNQ2 Opener Activity

The compound (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide and its derivatives have been studied for their potential as KCNQ2 openers. Wu et al. (2004) identified a highly potent KCNQ2 opener, which demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).

2. Antimicrobial and Antioxidant Activities

Naraboli and Biradar (2017) explored the synthesis of indole derivatives bearing benzimidazole/benzothiazole moiety, which showed good radical scavenging and metal ion chelating activities. These compounds also exhibited potent antimicrobial activity (Naraboli & Biradar, 2017).

3. Novel Fluorescent Scaffolds

Buinauskaitė et al. (2012) utilized reactions with acrylamide for the preparation of novel fluorescent scaffolds possessing a benzo[e]indoline moiety. These compounds were studied for their optical properties using UV–vis and fluorescence spectroscopy (Buinauskaitė et al., 2012).

4. Reactions with Nucleophilic Reagents

Shiba et al. (2010) investigated the reaction of (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2- Cyanoacryloyl Chloride with various nucleophilic reagents containing nitrogen and sulfur, leading to the production of new acryloyl amides, imides, thioesters, and heterocyclic systems. Some of these products showed moderate antimicrobial and antifungal activities (Shiba et al., 2010).

5. Heterocyclic Compounds Synthesis

Elmagd et al. (2017) used thiosemicarbazide derivatives as building blocks for the synthesis of various heterocyclic compounds, exploring their antimicrobial activity (Elmagd et al., 2017).

6. Acylamide Metal–Organic Frameworks

Sun et al. (2012) presented carboxylate-assisted acylamide metal–organic frameworks with unique structural and luminescence properties, exploring their thermostability and potential applications (Sun et al., 2012).

7. Antimicrobial and Anti-proliferative Activities

Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing promising antimicrobial and antiproliferative activities against various cancer cells (Mansour et al., 2020).

Eigenschaften

IUPAC Name |

1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c20-19(23)15-10-13-3-1-2-4-14(13)21(15)18(22)8-6-12-5-7-16-17(9-12)25-11-24-16/h1-9,15H,10-11H2,(H2,20,23)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVDCKBLESTCSK-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC4=C(C=C3)OCO4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC4=C(C=C3)OCO4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

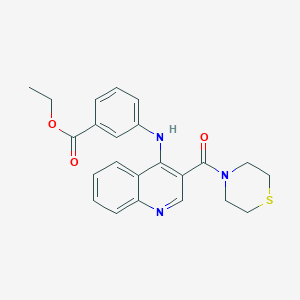

![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)

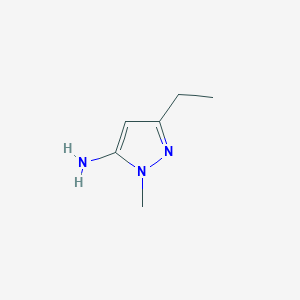

![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

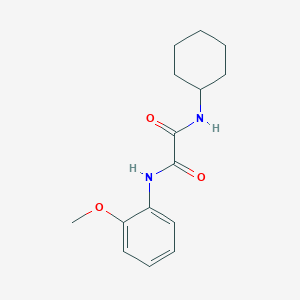

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)